molecular formula C7H7F3N2O2 B2822181 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid CAS No. 1515490-32-0

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid

Cat. No.: B2822181
CAS No.: 1515490-32-0
M. Wt: 208.14
InChI Key: NJBNPTCMUBJMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid (CAS 345637-71-0) is a chemical building block for research use only (RUO). It is not for diagnostic or therapeutic use. The compound features a pyrazole core, a privileged scaffold in medicinal and agricultural chemistry known for its diverse bioactivities . The acetic acid side chain offers a versatile handle for further synthetic modification, enabling conjugation or the creation of more complex molecules like amide derivatives . Researchers can utilize this compound in the design and synthesis of novel molecules for investigating biological pathways. Pyrazole derivatives are extensively explored for developing antifungal agents and anticancer compounds, with some derivatives demonstrating potent inhibitory activity against key enzymatic targets such as EGFR and components of the PI3K/AKT/mTOR signaling cascade . This reagent is provided for use in a controlled laboratory setting by qualified professionals.

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-12-6(7(8,9)10)4(3-11-12)2-5(13)14/h3H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBNPTCMUBJMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the pyrazole ring, which can be achieved through various methods such as esterification followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in the development of pharmaceuticals, particularly as an anti-inflammatory agent. Its structural features allow it to interact effectively with biological targets, making it a candidate for further investigation in drug design.

Case Study : A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity, suggesting that modifications to the pyrazole core can enhance therapeutic efficacy against inflammatory diseases .

Anticancer Properties

Recent research has indicated that compounds similar to 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid exhibit antiproliferative effects on various cancer cell lines. The incorporation of trifluoromethyl groups is believed to enhance the bioactivity of these compounds.

Case Study : In vitro studies have shown that pyrazole derivatives can inhibit the growth of pancreatic cancer cells, with IC50 values indicating potent activity against specific cancer types . The mechanism of action is thought to involve DNA intercalation and disruption of cellular processes.

Agrochemical Applications

The compound is also relevant in agrochemistry, where organofluorine compounds play a critical role in the development of herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity and biological activity of agrochemicals.

Research Insight : Organofluorine chemistry is crucial for creating effective agrochemical agents that can target pests while minimizing environmental impact . The stability and reactivity of trifluoromethyl-containing compounds make them suitable candidates for further exploration in this field.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentPotential anti-inflammatory agent; drug design candidateSignificant activity against inflammation
Anticancer PropertiesAntiproliferative effects on cancer cellsIC50 values indicate potency against pancreatic cancer
AgrochemistryDevelopment of herbicides/pesticidesEnhanced efficacy due to trifluoromethyl group

Mechanism of Action

The mechanism of action of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.

    Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with structurally related pyrazole derivatives, focusing on substituent effects and functional groups.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Applications/Notes References
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid C₈H₇F₃N₂O₂ 238.15 -CH₃ (1-position), -CF₃ (5-position), -CH₂COOH (4-position) Not reported (estimated 180–200°C) Agrochemical intermediates, potential pharmaceuticals
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid C₁₂H₉F₃N₂O₂ 270.20 -CH₃ (1-position), -CF₃ (3-position), benzoic acid (5-position) 195–198 Higher melting point due to aromatic rigidity; used in catalysis
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid C₁₀H₇F₃N₂O₂S 276.23 -CH₃ (1-position), -CF₃ (5-position), thiophene-2-carboxylic acid (3-position) 212.5–214.5 Enhanced thermal stability; agrochemical applications
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid C₈H₁₁FN₂O₂ 194.19 -C₂H₅ (1-position), -F (5-position), -CH₃ (3-position), -CH₂COOH (4-position) Not reported Fluorine substitution improves bioavailability; pharmaceutical research
Ethyl 2-[1-methyl-5-(4-oxo-2-phenylquinazolin-3-yl)pyrazol-4-yl]acetate C₂₂H₂₀N₄O₃ 388.42 Esterified acetic acid, quinazolinyl substituent Not reported Prodrug design; ester group enhances membrane permeability

Impact of Substituents on Properties

Trifluoromethyl Group: The -CF₃ group in the target compound increases lipophilicity and metabolic resistance compared to non-fluorinated analogues. This is critical in agrochemicals, where environmental persistence is desired . In contrast, compounds with -F (e.g., 5-fluoro derivative in Table 1) exhibit improved bioavailability but reduced stability .

Carboxylic Acid vs. Ester/Amide :

  • The acetic acid group enhances water solubility and ionic interactions, making the compound suitable for formulations requiring polar motifs. However, esterified derivatives (e.g., ethyl ester in Table 1) show better cell permeability, a key feature in prodrug development .

Positional Isomerism :

  • Shifting the -CF₃ group from the 5-position (target compound) to the 3-position (Table 1, benzoic acid derivative) alters electronic distribution, affecting reactivity. The 5-position -CF₃ in the target compound may optimize steric interactions in enzyme binding .

Q & A

Q. What are the key considerations for synthesizing 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid?

Synthesis typically involves multi-step protocols requiring precise control of reaction conditions. Key steps include:

  • Reagent selection : Use of trifluoromethylating agents (e.g., trifluoromethyl iodide) to introduce the CF₃ group .
  • Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .
  • Temperature and pH control : Reactions often proceed under reflux (80–120°C) with pH adjustments to minimize side products .
  • Protection/deprotection strategies : Carboxylic acid groups may require protection (e.g., esterification) during pyrazole ring formation .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation and purity assessment require:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity .
  • HPLC : Quantify purity (>95% is typical for research-grade material) and monitor reaction progress .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 251.1) .
  • Melting point analysis : Compare observed values (e.g., 195–198°C) with literature data .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability, critical for bioavailability studies .
  • Metabolic stability : Resists oxidative degradation compared to non-fluorinated analogs .
  • Electron-withdrawing effects : Modulates acidity of the acetic acid moiety (pKa ~3.5–4.0) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Integrate quantum chemical calculations and machine learning (ML) to:

  • Predict intermediates : Use density functional theory (DFT) to model transition states and energetics .
  • Screen conditions : ML algorithms analyze solvent, catalyst, and temperature combinations to prioritize experiments .
  • Validate mechanisms : IRC (Intrinsic Reaction Coordinate) calculations confirm proposed reaction pathways .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Structural Feature Observed Activity Methodological Resolution
Trifluoromethyl positionVariable enzyme inhibitionCompetitive binding assays (SPR/ITC)
Pyrazole substitution patternDivergent anti-inflammatory effectsMolecular docking (e.g., COX-2 binding)
Acetic acid moietypH-dependent solubilitySolubility assays at physiological pH

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl, CF₃ → Cl) .
  • Step 2 : Test in vitro bioactivity (e.g., IC₅₀ in enzyme assays) .
  • Step 3 : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
  • Step 4 : Validate hypotheses via X-ray crystallography or cryo-EM of ligand-target complexes .

Q. What experimental design (DoE) approaches optimize yield and purity?

Apply factorial design to assess variables:

Factor Range Tested Optimal Condition
Reaction temperature60–120°C90°C (maximizes yield)
Catalyst loading1–5 mol%3 mol% Pd(OAc)₂
Solvent polarityDMSO, THF, EtOHDMSO (polar aprotic)

Q. How to mitigate challenges in scaling up laboratory synthesis?

  • Continuous flow systems : Improve heat/mass transfer for exothermic steps .
  • Green chemistry principles : Replace hazardous solvents (e.g., DMF → cyclopentyl methyl ether) .
  • In-line analytics : Use PAT (Process Analytical Technology) for real-time monitoring .

Methodological Notes

  • Data Contradictions : Cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
  • Advanced Characterization : Consider synchrotron XRD for resolving crystallographic ambiguities .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.